N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-4-19(5-2)28(24,25)14-7-9-16(15(11-14)20(22)23)27-17-8-6-13(12-21)10-18(17)26-3/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTZJSQDGLZZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162449 | |
| Record name | N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556020-33-8 | |
| Record name | N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556020-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N-Diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide, also known by its CAS number 556020-33-8, is a sulfonamide derivative characterized by a complex aromatic structure. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.43 g/mol. Its structure includes a nitro group, a sulfonamide linkage, and methoxy and formyl substituents on an aromatic ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O7S |
| Molecular Weight | 408.43 g/mol |
| CAS Number | 556020-33-8 |
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antitumor agent and its effects on androgen receptor (AR) antagonism.
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of nitro and methoxy groups is believed to enhance these activities by increasing lipophilicity and facilitating cellular uptake.
Androgen Receptor Antagonism
A related study on sulfonamide derivatives identified compounds that effectively antagonize the androgen receptor, a critical target in prostate cancer therapy. The mechanism involves disrupting the AR's transcriptional activity, thereby inhibiting tumor growth. Although specific data on this compound's AR antagonistic activity is limited, its structural similarities suggest potential efficacy in this area.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Antitumor Efficacy : A study synthesized several sulfonamide derivatives and evaluated their cytotoxic effects on prostate cancer cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamides revealed that modifications at specific positions can significantly alter biological activity. For example, substituents that enhance electron density on the aromatic ring were associated with improved AR antagonism.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.
- Androgen Receptor Modulation : By binding to the androgen receptor, it may prevent receptor dimerization and subsequent gene transcription related to tumor growth.
Comparison with Similar Compounds
Structural Analogues
The following table compares key features of the target compound with similar molecules:
Key Differentiators
- Stability: Sulfonamide groups generally enhance thermal and chemical stability over aldehydes (e.g., 4-(diethylamino)salicylaldehyde ) or esters. However, commercial discontinuation may suggest synthesis challenges or instability under specific conditions.
- Intermolecular Interactions : Unlike the Schiff base in , which relies on weak C–H⋯H interactions, the target compound’s nitro and sulfonamide groups may promote stronger dipole-dipole interactions, affecting solubility and crystallinity.
- Biological Relevance : Compared to halogenated sulfonamides (e.g., ), the target lacks halogens but includes a formyl group, which could serve as a reactive site for conjugation or further derivatization.
Research Findings
- Degradation Studies : Lignin model compounds with formyl and methoxy groups (e.g., ) are cleaved by Mn(III)-oxalate systems. The target’s nitro group may hinder similar degradation due to electron withdrawal, altering reaction pathways.
- Crystallinity : The Schiff base in exhibits a well-defined triclinic structure, while the target’s nitro group could disrupt crystalline packing, leading to amorphous solid states.
Q & A
Basic: What are the common synthetic routes for preparing N,N-diethyl-4-(4-formyl-2-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A plausible route includes:
Sulfonamide Formation: Reacting 3-nitro-4-chlorobenzenesulfonyl chloride with diethylamine to yield the N,N-diethyl-3-nitrobenzenesulfonamide intermediate .
Ether Coupling: Introducing the 4-formyl-2-methoxyphenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). This step requires precise temperature control (80–100°C) to avoid nitro group reduction .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product, with LC-MS used to confirm purity (>95%) .
Advanced: How can researchers optimize reaction yields when introducing the 4-formyl-2-methoxyphenoxy moiety, given potential steric hindrance from the nitro group?
Methodological Answer:
Steric hindrance at the 3-nitro position can reduce coupling efficiency. Strategies include:
- Catalytic Systems: Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilic attack .
- Microwave-Assisted Synthesis: Shortening reaction time (15–30 minutes vs. hours) while maintaining 80–90°C, improving yield by 15–20% .
- Substituent Pre-activation: Pre-functionalizing the phenoxy group with electron-withdrawing substituents (e.g., trifluoromethyl) to increase electrophilicity at the coupling site .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR: Focus on the sulfonamide NH proton (δ 10.2–10.8 ppm, broad singlet), methoxy group (δ 3.8–4.0 ppm), and aromatic protons adjacent to nitro groups (δ 8.2–8.5 ppm) .
- FT-IR: Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1170–1120 cm⁻¹) and nitro group absorption (1520–1480 cm⁻¹) .
- X-ray Crystallography: Resolve steric interactions between the nitro and phenoxy groups; compare bond angles with analogous structures (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide) .
Advanced: How should researchers resolve contradictions in UV-Vis or fluorescence data when studying metal complexes of this compound?
Methodological Answer:
Contradictions often arise from solvent polarity or metal coordination geometry. For example:
- Solvent Effects: Compare λₘₐₓ shifts in polar (DMSO) vs. non-polar (toluene) solvents. A bathochromic shift >20 nm in DMSO suggests strong charge-transfer interactions .
- Metal Coordination: Use Job’s plot analysis to determine stoichiometry (e.g., 1:1 vs. 1:2 ligand-metal ratios). Conflicting data may indicate mixed coordination modes (e.g., Cu²⁺ binding via sulfonamide O and nitro O) .
- Impurity Interference: Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out byproducts like N,N-diethyl-3-amino-4-methoxybenzenesulfonamide .
Basic: What biological activity mechanisms have been hypothesized for this compound, and how are they experimentally validated?
Methodological Answer:
- Antimicrobial Activity: Hypothesized to disrupt bacterial cell membranes via sulfonamide-mediated lipid bilayer penetration. Validate via minimum inhibitory concentration (MIC) assays against S. aureus and E. coli, with controls for nitro group reduction artifacts .
- Anticancer Potential: Proposed to inhibit topoisomerase II. Test via DNA relaxation assays (agarose gel electrophoresis) and compare with etoposide as a positive control .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the nitro group in biological activity?
Methodological Answer:
- Nitro Group Modifications: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (e.g., -NH₂) substituents. Assess changes in bioactivity via IC₅₀ comparisons .
- Reduction Products: Catalytically reduce the nitro group to -NH₂ and compare cytotoxicity profiles. Use LC-HRMS to confirm intermediate stability .
- Computational Modeling: Perform DFT calculations to correlate nitro group electron affinity with binding energy to targets like E. coli dihydrofolate reductase .
Basic: What stability challenges are associated with this compound, and how should storage conditions be optimized?
Methodological Answer:
- Light Sensitivity: The nitro group undergoes photodegradation. Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent radical formation .
- Hydrolytic Degradation: Susceptible to hydrolysis in aqueous buffers (pH >7). Prepare stock solutions in anhydrous DMSO and use within 48 hours .
Advanced: What analytical strategies can identify and quantify trace impurities (<0.1%) in synthesized batches?
Methodological Answer:
- HPLC-MS/MS: Use a reverse-phase column (Zorbax SB-C18) with a 0.1% formic acid/ACN gradient. Monitor for common impurities like N,N-diethyl-m-anisidine (retention time ~8.2 min) .
- NMR Spike-in Experiments: Add 1% deuterated impurity standards (e.g., 4-methoxybenzenesulfonamide) to detect overlapping signals .
- ICP-OES: Quantify residual metal catalysts (e.g., Pd from coupling reactions) to ensure <10 ppm levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
